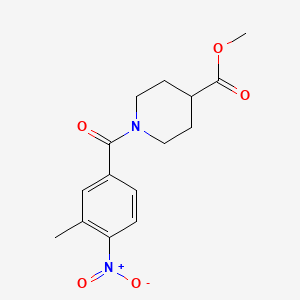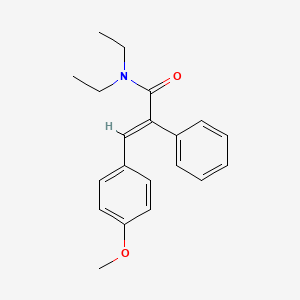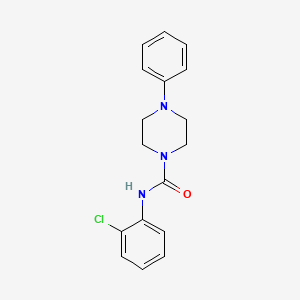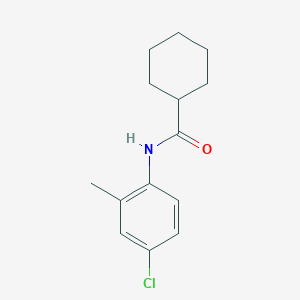
N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide, also known as MCC, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. MCC is a synthetic compound that belongs to the class of amide derivatives. It has been shown to exhibit promising pharmacological properties, making it a subject of interest for further research.
Mecanismo De Acción
The exact mechanism of action of N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and glutamate. N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide has also been found to interact with the cannabinoid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide has been shown to exhibit both biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide has also been shown to increase the levels of the antioxidant enzyme superoxide dismutase in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, meaning that it has a wide safety margin. However, one limitation of using N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide has also been studied for its potential use in the treatment of chronic pain conditions. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide involves the reaction of 4-chloro-2-methylbenzoic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified through recrystallization to obtain pure N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide has also been found to exhibit potential neuroprotective effects in animal models of Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-10-9-12(15)7-8-13(10)16-14(17)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZZXJKFLZQPBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl {4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5718548.png)

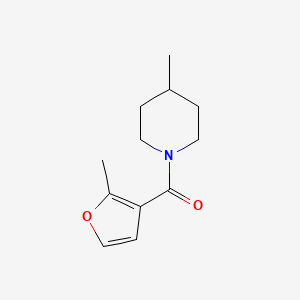

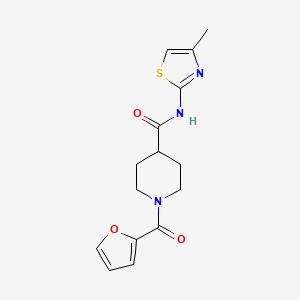
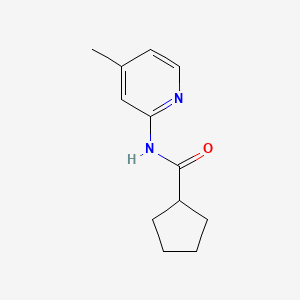
![3-{[1-(4-chlorophenyl)ethylidene]amino}-2-imino-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B5718604.png)
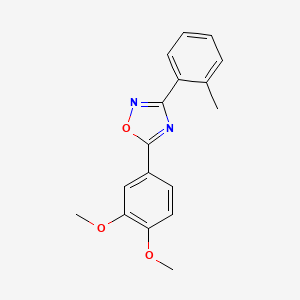
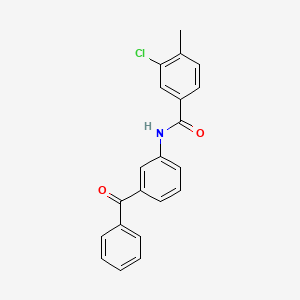
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B5718622.png)
